molecular formula C12H19ClN2O2 B1378856 (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride CAS No. 86150-28-9

(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride

Cat. No.: B1378856
CAS No.: 86150-28-9
M. Wt: 258.74 g/mol
InChI Key: GTEUMHZLRVPGNI-MERQFXBCSA-N
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Description

(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its specific stereochemistry, denoted by the (2S) configuration, which indicates the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-phenylalanine and 2-methoxyethylamine.

    Amidation Reaction: The carboxyl group of (S)-phenylalanine is converted to an amide using 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or alkyl groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the phenyl ring can engage in π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropanamide hydrochloride: Lacks the 2-methoxyethyl group, resulting in different chemical and biological properties.

    (2S)-2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride: Contains a hydroxyethyl group instead of a methoxyethyl group, affecting its solubility and reactivity.

Uniqueness

The presence of the 2-methoxyethyl group in (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride imparts unique solubility and reactivity characteristics, making it distinct from its analogs. This structural feature can influence its interaction with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEUMHZLRVPGNI-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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